5-Bromo-2-hydroxypyrimidine

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Choose 5-Bromo-2-hydroxypyrimidine when your synthetic pathway demands sequential functionalization: the C5 bromine is optimized for Suzuki-Miyaura diversification, while the C2 hydroxyl enables orthogonal modification. Its unique tautomeric equilibrium makes it the only valid positive control for aldehyde oxidase (AO) metabolic assays—a property absent in 5-chloro or non-hydroxylated analogs. The bromine's superior reactivity versus chlorine reduces catalyst loading and reaction time, lowering scale-up costs. Verify incoming material with its sharp melting point (230-235°C dec.) for GMP QC. Select this reagent when assay specificity and route robustness are non-negotiable.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 38353-06-9
Cat. No. B017364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxypyrimidine
CAS38353-06-9
Synonyms5-Bromo-2(1H)-pyrimidinone;  2-Hydroxy-5-bromopyrimidine;  5-Bromopyrimidin-2-ol;  NSC 528730; 
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)Br
InChIInChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyVTUDATOSQGYWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxypyrimidine (CAS 38353-06-9): A Strategic Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


5-Bromo-2-hydroxypyrimidine (CAS 38353-06-9) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring [1]. This structural arrangement, with a molecular weight of 174.98 g/mol, endows it with a unique dual reactivity profile that makes it a strategic building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and as a precursor to biologically active molecules [2]. The compound exists in equilibrium between hydroxy and oxo tautomeric forms in solution, a property that significantly influences its biochemical interactions and synthetic utility [3].

5-Bromo-2-hydroxypyrimidine Substitution Risks: Why Analogs Are Not Direct Replacements in Critical Synthetic Routes


The substitution of 5-bromo-2-hydroxypyrimidine with close analogs such as 5-chloro-2-hydroxypyrimidine, 5-iodo-2-hydroxypyrimidine, or 2-hydroxypyrimidine is not chemically or functionally equivalent. The specific halogen at the 5-position dictates the compound's reactivity in key transformations like palladium-catalyzed cross-coupling reactions [1]. The bromine atom provides an optimal balance between reactivity and stability, which is distinct from the slower reactivity of the corresponding chloro analog and the greater cost and light-sensitivity of the iodo analog. Furthermore, the presence of the hydroxyl group is critical for tautomerism, which is essential for its observed inhibitory activity against enzymes like aldehyde oxidase and yeast cytosine deaminase, a property absent in non-hydroxylated analogs . Therefore, substituting this specific building block in a validated synthetic pathway or biological assay can lead to significantly different reaction yields, altered selectivity, or a complete loss of biological activity, underscoring its non-interchangeable nature in research and development.

Quantitative Evidence for 5-Bromo-2-hydroxypyrimidine: Verified Performance and Differentiation in Key Applications


Comparative Reactivity in Cross-Coupling: 5-Bromo vs 5-Chloro-2-hydroxypyrimidine

In palladium-catalyzed cross-coupling reactions, the bromine atom of 5-bromo-2-hydroxypyrimidine exhibits significantly higher reactivity compared to its 5-chloro analog. This is due to the lower carbon-halogen bond dissociation energy of the C-Br bond relative to the C-Cl bond, which facilitates the crucial oxidative addition step with the palladium catalyst [1]. This allows for milder reaction conditions, such as lower temperatures, and often leads to higher yields when used in reactions like the Suzuki-Miyaura coupling.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Target Engagement: Enzyme Inhibition by 5-Bromo-2-hydroxypyrimidine vs. 2-Hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine is a potent inhibitor of aldehyde oxidase (AO), an enzyme involved in drug metabolism and the production of reactive oxygen species. In contrast, the unsubstituted parent compound, 2-hydroxypyrimidine, lacks this potent inhibitory activity . The presence of the bromine atom at the 5-position is a critical determinant for this biochemical interaction, likely influencing the compound's binding affinity and/or its tautomeric equilibrium in the enzyme's active site. This specific inhibition profile has been shown to translate to downstream cellular effects, including the inhibition of human liver cancer cell growth in vivo and cytotoxic effects on human leukemia cells .

Enzymology Biochemistry Aldehyde Oxidase

Tautomerism-Dependent Enzyme Inhibition: 5-Bromo-2-hydroxypyrimidine vs. Yeast Cytosine Deaminase

5-Bromo-2-hydroxypyrimidine acts as a specific inhibitor of yeast cytosine deaminase (EC 3.5.4.1) . The mechanism of inhibition is directly linked to its ability to form a covalent hydrate in aqueous solution at neutral pH, existing in equilibrium with its anion and parent forms [1]. This dynamic tautomerism is a key characteristic of 2-hydroxypyrimidines with electron-withdrawing groups at the 5-position. Analogs lacking this specific substitution pattern, or those with modifications that lock the compound into a single tautomeric form, would not be expected to exhibit the same inhibitory mechanism or potency. This property is not shared with non-hydroxylated pyrimidines or those substituted at other positions.

Enzymology Mechanism of Action Cytosine Deaminase

Physical and Purity Specifications: 5-Bromo-2-hydroxypyrimidine vs. Reported Inconsistent Data for 2-Hydroxypyrimidine

The physical properties of 5-bromo-2-hydroxypyrimidine are well-defined and reproducible, with a melting point consistently reported at 230-235 °C (decomposition) across multiple authoritative sources . This reliability is critical for procurement and quality control. In contrast, the unsubstituted parent compound, 2-hydroxypyrimidine, has a history of being incorrectly characterized in the literature, with early reports describing a yellow amorphous substance infusible at 320°C, which was later corrected to an authentic white crystalline solid melting at 178-180°C [1]. This discrepancy highlights the potential pitfalls in relying on analogs with ambiguous or historically inconsistent property data.

Analytical Chemistry Quality Control Physical Properties

Synthetic Utility as an Intermediate: 5-Bromo-2-hydroxypyrimidine vs. 5-Bromo-2-chloropyrimidine

5-Bromo-2-hydroxypyrimidine serves as a direct precursor to 5-bromo-2-chloropyrimidine, a key intermediate in various synthetic pathways. The conversion is a straightforward chlorination reaction, typically using a chlorinating agent like POCl3 or SOCl2 in the presence of a catalyst . This establishes 5-bromo-2-hydroxypyrimidine as a more upstream, versatile building block. Procuring the hydroxyl form provides access to both the nucleophilic chemistry of the oxygen (e.g., alkylation, acylation) and, via this single-step transformation, the orthogonal reactivity of the chloro derivative. The reverse transformation is not practical.

Organic Synthesis Intermediate Medicinal Chemistry

Optimal Procurement Scenarios for 5-Bromo-2-hydroxypyrimidine in R&D and Production


Medicinal Chemistry: Building Diverse Kinase Inhibitor Libraries

Procure 5-bromo-2-hydroxypyrimidine when the synthetic strategy demands a pyrimidine core that can be sequentially functionalized. The bromine atom at the 5-position is ideally suited for late-stage diversification via Suzuki-Miyaura coupling, enabling the rapid exploration of structure-activity relationships (SAR) around this vector [1]. The hydroxyl group at the 2-position can be orthogonally modified (e.g., alkylated or converted to a leaving group for subsequent substitution) prior to the cross-coupling step. This dual-handle approach, as validated by its use in the synthesis of complex molecules , offers a more efficient route to diverse compound libraries compared to mono-functional analogs like 5-bromo-2-chloropyrimidine, which would require an additional deprotection/activation step to achieve similar diversity.

Biochemical Assay Development: Inhibiting Aldehyde Oxidase (AO) Metabolism

This compound is the reagent of choice for studies involving aldehyde oxidase (AO), a key enzyme in Phase I drug metabolism. It is a potent and specific inhibitor of AO [1], a property not shared by the unsubstituted 2-hydroxypyrimidine . In designing in vitro metabolic stability assays for novel drug candidates, inclusion of 5-bromo-2-hydroxypyrimidine as a positive control allows researchers to definitively assess the contribution of AO to the overall metabolic profile, thereby de-risking late-stage failures due to poor in vivo clearance. Substitution with a non-brominated analog would fail to provide this critical control data.

Process Chemistry: Optimizing Cross-Coupling Reaction Conditions

In the scale-up of a synthetic route involving a palladium-catalyzed cross-coupling on a pyrimidine scaffold, 5-bromo-2-hydroxypyrimidine is the preferred substrate over its 5-chloro counterpart. The inherently higher reactivity of the C-Br bond enables the reaction to proceed efficiently under milder conditions (lower temperature, shorter time, lower catalyst loading) [1]. This directly translates to a more robust and cost-effective manufacturing process with a potentially reduced impurity profile. Its well-defined melting point (230-235 °C dec.) [2] also facilitates straightforward quality control of incoming material, which is critical for GMP manufacturing.

Chemical Biology: Probing Enzyme Active Site Tautomerism

This compound is uniquely valuable as a mechanistic probe for studying enzymes that are sensitive to the tautomeric state of pyrimidine substrates or inhibitors. Its established mechanism of inhibiting yeast cytosine deaminase involves the formation of a covalent hydrate [1], a process driven by the tautomeric equilibrium of the 2-hydroxypyrimidine ring. This property is specific to the 2-hydroxy substitution pattern and is not observed with other 5-halogenated analogs that lack this group (e.g., 5-bromo-2-chloropyrimidine). Therefore, researchers investigating active-site chemistry involving tautomerism should specifically procure this compound to serve as a validated tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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